ALDOSTATIN
描述
属性
CAS 编号 |
114137-09-6 |
|---|---|
分子式 |
C20H20N2O8 |
分子量 |
416.384 |
同义词 |
ALDOSTATIN |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
Key Factors for Comparative Analysis
Hypothetical Comparison Framework
If this compound is a statin-like compound (e.g., similar to Lovastatin ), comparisons might include:
Mechanism of Action : Inhibition of HMG-CoA reductase vs. aldosterone synthase.
Bioavailability: Gender-specific pharmacokinetics (as noted for Lovastatin) .
Safety Profile : Drug-drug interactions, as discussed in for combination therapies .
Critical Limitations
Lack of Primary Data: No structural, in vitro, or in vivo data for this compound are available in the evidence.
Analytical Challenges: As per , chemical analysis of novel compounds requires rigorous validation to avoid ambiguous results .
Recommendations for Future Research
Clarify Terminology: Verify the correct chemical name or CAS registry number.
Access Specialized Databases : Consult authoritative sources (e.g., FDA filings, clinical trial registries, or patent documents).
Prioritize Analytical Validation : Use methods described in and to characterize this compound’s composition and purity .
常见问题
Basic: What standardized protocols should guide the synthesis of ALDOSTATIN in experimental settings?
Answer:
Synthesis protocols for this compound should adhere to established guidelines for chemical reproducibility. Key steps include:
- Reagent purity validation : Use NMR or mass spectrometry (MS) to confirm starting material integrity .
- Reaction optimization : Employ design-of-experiment (DoE) frameworks to test variables like temperature, solvent polarity, and catalyst ratios .
- Purification : Utilize HPLC with UV/Vis detection and collect multiple fractions for purity assessment (>95% by area under the curve) .
- Documentation : Detailed experimental logs should accompany synthetic procedures, including batch-specific anomalies (e.g., yield fluctuations) .
Basic: How should researchers characterize this compound’s structural and functional properties?
Answer:
Characterization requires multi-modal validation:
- Structural analysis : Combine H/C NMR, high-resolution MS, and X-ray crystallography (if crystalline) to confirm molecular identity .
- Functional assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target receptors (e.g., aldosterone synthase) .
- Purity thresholds : Report residual solvent levels via gas chromatography (GC) and endotoxin content (for in vivo studies) using the Limulus Amebocyte Lysate assay .
Basic: What in vitro models are appropriate for initial pharmacological screening of this compound?
Answer:
Prioritize physiologically relevant systems:
- Cell lines : Use aldosterone-sensitive cells (e.g., adrenal NCI-H295R) to assess steroidogenic inhibition .
- Dose-response curves : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC values, ensuring ≥3 biological replicates per concentration .
- Control groups : Include positive controls (e.g., known aldosterone inhibitors) and vehicle-only treatments to validate assay specificity .
Advanced: How can contradictory findings about this compound’s mechanism of action be resolved?
Answer:
Address contradictions through:
- Comparative replication : Repeat experiments using identical protocols across independent labs to isolate methodological variability .
- Cross-species validation : Test this compound in human primary cells and animal models (e.g., CYP11B2-transgenic mice) to confirm target engagement .
- Data triangulation : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify off-target pathways confounding results .
Advanced: What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects?
Answer:
- Nonlinear mixed-effects modeling : Account for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) studies .
- Time-series analysis : Use longitudinal models (e.g., generalized estimating equations) for repeated-measurement data in chronic dosing studies .
- Multiple testing correction : Apply Benjamini-Hochberg adjustments to minimize false discovery rates in omics-level datasets .
Advanced: How can batch-to-batch variability in this compound synthesis be minimized?
Answer:
- Quality-by-Design (QbD) : Implement risk-assessment matrices to prioritize critical process parameters (e.g., reaction time, solvent purity) .
- Real-time monitoring : Use in-line FTIR or Raman spectroscopy to track reaction progression and abort deviations early .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to identify storage-sensitive intermediates .
Advanced: What strategies integrate multi-omics data with this compound’s pharmacological profiles?
Answer:
- Pathway enrichment analysis : Map transcriptomic data (e.g., differentially expressed genes) to KEGG or Reactome pathways using tools like GSEA .
- Network pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to visualize this compound’s polypharmacology .
- Machine learning : Train random forest models on metabolomic datasets to predict off-target effects .
Basic: What ethical guidelines govern preclinical studies involving this compound?
Answer:
- Animal welfare : Follow ARRIVE 2.0 guidelines for in vivo experiments, including sample-size justification and humane endpoints .
- Data transparency : Pre-register study protocols on platforms like Open Science Framework to reduce reporting bias .
- Institutional oversight : Obtain approval from ethics committees (IACUC or equivalent) for all vertebrate research .
Advanced: How can CRISPR-Cas9 validate this compound’s target specificity in complex biological systems?
Answer:
- Knockout validation : Generate CYP11B2 (aldosterone synthase) knockout cell lines and compare this compound’s efficacy to wild-type controls .
- Off-target screening : Perform whole-exome sequencing on treated cells to identify unintended genomic edits .
- Rescue experiments : Re-express CYP11B2 in knockout models to confirm restored sensitivity to this compound .
Advanced: Which computational models predict this compound’s pharmacokinetics in heterogeneous populations?
Answer:
- Physiologically based pharmacokinetic (PBPK) modeling : Simulate drug disposition using population-specific parameters (e.g., hepatic CYP3A4 activity) .
- Monte Carlo simulations : Estimate inter-individual variability in bioavailability and clearance rates .
- Covariate analysis : Identify demographic factors (e.g., age, renal function) influencing exposure-response relationships via nonlinear mixed-effects modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
